2-(2,3-Dimethoxybenzoyl)oxazole
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Overview
Description
2-(2,3-Dimethoxybenzoyl)oxazole is a heterocyclic organic compound that has garnered significant attention from researchers in the fields of chemistry, biochemistry, and pharmaceuticals. This compound features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions, attached to an oxazole ring. The presence of the oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties and biological activities to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The oxazolines formed are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, with the cyclodehydration occurring at room temperature and the oxidation being carried out in a packed reactor containing manganese dioxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow chemistry techniques allows for the continuous production of the compound, improving safety and efficiency. The reagents and conditions used in industrial settings are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethoxybenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced heterocyclic compounds, and various functionalized derivatives .
Scientific Research Applications
2-(2,3-Dimethoxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-(2,3-Dimethoxybenzoyl)oxazole is unique due to the presence of two methoxy groups at the 2 and 3 positions of the benzoyl ring, which significantly influences its chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific biological activities .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(11(9)16-2)10(14)12-13-6-7-17-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMNFQAYFZKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642115 |
Source
|
Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-30-0 |
Source
|
Record name | (2,3-Dimethoxyphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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